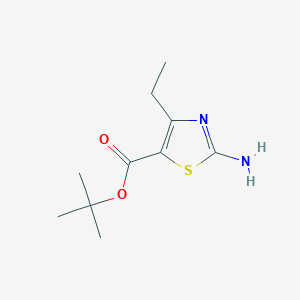

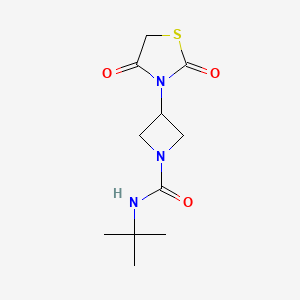

![molecular formula C8H5BrN2O2 B2676691 6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid CAS No. 1784326-15-3](/img/structure/B2676691.png)

6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid is a chemical compound used in organic syntheses and as pharmaceutical intermediates . It is a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use .

Synthesis Analysis

The synthesis of 6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid involves several steps. For instance, one method involves the introduction of lactams on the 6-bromoimidazo[1,2-a]pyridine . Another method involves the use of [2-14C] cyanoacetamide as the source of the radiolabel . The structures of new derivatives were confirmed by their FTIR, 1H NMR, 13C NMR, and mass spectral studies followed by elemental analysis data .Molecular Structure Analysis

The molecular formula of 6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid is C7H5BrN2 . The InChI Key is FXPMFQUOGYGTAM-UHFFFAOYSA-N . The SMILES string representation is BrC1=CN2C=CN=C2C=C1 .Chemical Reactions Analysis

The chemical reactions involving 6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid are complex and involve several steps. For instance, one reaction involves the displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt .Physical And Chemical Properties Analysis

6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid appears as pale yellow crystals or powder . It has a melting point of 76.0-82.0°C . It is slightly soluble in water .Scientific Research Applications

Synthesis and Biological Activities

6-Bromoimidazo[1,2-a]pyridine derivatives have been extensively explored for their potential in synthesizing novel compounds with significant biological activities. For example, derivatives of Imidazo[1,2-a]pyridine have shown promising anti-inflammatory and analgesic activities, highlighting their potential in medicinal chemistry (Chiacchio et al., 1998). Moreover, these compounds have been synthesized using various innovative methodologies, such as ionic liquid-promoted synthesis (Shaabani et al., 2006), highlighting the versatility of 6-Bromoimidazo[1,2-a]pyridine derivatives in facilitating chemical reactions.

Advanced Synthesis Techniques

The compound's utility extends to advanced synthesis techniques, such as the palladium-catalyzed Suzuki–Miyaura borylation reaction, which is crucial in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs). This approach has been used to explore nitrogen-rich systems for potential anti-cancer and anti-TB agents, demonstrating the compound's relevance in developing therapeutic agents (Sanghavi et al., 2022).

Chemical Properties and Applications

Furthermore, the chemical properties and applications of 6-Bromoimidazo[1,2-a]pyridine derivatives have been explored in various contexts. For instance, their role in the synthesis of 7-azaindazole chalcone derivatives with significant anti-inflammatory and analgesic activities has been documented, showcasing their potential in drug development (Chamakuri et al., 2016).

Novel Methodologies for Compound Synthesis

The development of novel methodologies for the synthesis of 6-Bromoimidazo[1,2-a]pyridine derivatives also stands out, with techniques such as microwave-assisted direct C-H alkenylation offering efficient pathways to synthesize these compounds (Koubachi et al., 2008). Such methodologies not only enhance the efficiency of synthesizing these derivatives but also contribute to the broader field of organic chemistry by providing versatile tools for compound development.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is incompatible with strong oxidizing agents . It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name |

6-bromoimidazo[1,2-a]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-1-2-6-10-3-4-11(6)7(5)8(12)13/h1-4H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHKDFLUFQDIHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C(=C1Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2676609.png)

![2-Bromo-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-7-carboxylic acid](/img/structure/B2676611.png)

![2,4-dichloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2676613.png)

![N-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2676616.png)

![2-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2676618.png)

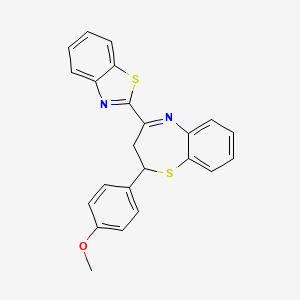

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B2676623.png)

![N-[2-(1,6-Dimethylindol-3-yl)ethyl]prop-2-enamide](/img/structure/B2676624.png)

![N-(3,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2676627.png)